

# Comparative study of lomeprol and an ionic contrast agent in a specific application

Author: BenchChem Technical Support Team. Date: December 2025



# A Comparative Analysis of Iomeprol and Ioxaglate in Coronary Angioplasty

A detailed review of a large-scale clinical trial comparing the non-ionic contrast agent **lomeprol** with the ionic agent loxaglate in patients undergoing percutaneous transluminal coronary angioplasty (PTCA) reveals important differences in their safety profiles, particularly concerning allergic-like reactions. While both agents demonstrated comparable efficacy in terms of major ischemic events, the ionic agent, loxaglate, was associated with a significantly higher incidence of allergic reactions requiring treatment.

This guide provides a comprehensive comparison of **lomeprol** and loxaglate based on the findings of a prospective, randomized, double-blind study involving 2,000 patients.[1] It is intended for researchers, scientists, and drug development professionals seeking to understand the performance of these contrast agents in a specific clinical application.

### **Data Presentation: Clinical Outcomes**

The following table summarizes the key clinical outcomes observed in the comparative study of **Iomeprol** and Ioxaglate in patients undergoing PTCA.[1]



| Clinical Outcome                          | lomeprol (Non-<br>ionic) (n=1,001) | loxaglate (lonic)<br>(n=999) | p-value         |
|-------------------------------------------|------------------------------------|------------------------------|-----------------|
| Thrombotic Events                         |                                    |                              |                 |
| Reocclusion (in-<br>laboratory)           | 2.9%                               | 3.0%                         | Not Significant |
| Reocclusion (out-of-<br>laboratory)       | 3.1%                               | 4.1%                         | Not Significant |
| Emergency Bypass<br>Surgery               | 0.8%                               | 0.7%                         | Not Significant |
| Myocardial Infarction                     | 1.8%                               | 2.0%                         | Not Significant |
| Cardiac Death (in-<br>hospital)           | 0.2%                               | 0.2%                         | Not Significant |
| Procedural Outcomes                       |                                    |                              |                 |
| Post-PTCA Dissections                     | 30.2%                              | 25.0%                        | 0.01            |
| Intracoronary Stent Placement             | 31.6%                              | 25.7%                        | 0.004           |
| Adverse Reactions                         |                                    |                              |                 |
| Allergic Reactions<br>Requiring Treatment | 0.0%                               | 0.9%                         | 0.002           |

## **Experimental Protocols**

This section outlines the methodology of the key comparative study. Please note that access to the full-text publication was not possible; therefore, this summary is based on the detailed information provided in the study's abstract and established standards for such clinical trials.[1]

Study Design: A prospective, randomized, double-blind, parallel-group clinical trial was conducted.[1]



Patient Population: The study enrolled 2,000 patients who were undergoing percutaneous transluminal coronary angioplasty (PTCA).[1] Patients were randomly assigned to receive either the non-ionic contrast agent **lomeprol** (n=1,001) or the ionic contrast agent loxaglate (n=999).

#### Intervention:

- **Iomeprol** Group: Patients received the non-ionic, low-osmolar contrast medium **Iomeprol**.
- loxaglate Group: Patients received the ionic, low-osmolar contrast medium loxaglate.

Blinding: The study was double-blinded, meaning that neither the patients nor the investigators knew which contrast agent was being administered.

Data Collection and Endpoints: The primary endpoints of the study were the rates of abrupt vessel closure requiring repeat angioplasty and major ischemic events. Data on various clinical outcomes, including reocclusions, emergency bypass surgery, myocardial infarction, in-hospital cardiac death, post-PTCA dissections, intracoronary stent placement, and allergic reactions requiring treatment, were prospectively collected and analyzed.

Statistical Analysis: Statistical comparisons between the two groups were performed to determine the significance of any observed differences in clinical outcomes. A p-value of less than 0.05 was considered statistically significant.

## Mandatory Visualization: Signaling Pathway for Allergic-Like Reactions to Ionic Contrast Media

The following diagram illustrates a proposed signaling pathway for the direct activation of mast cells by ionic contrast media, a mechanism thought to contribute to the higher incidence of allergic-like reactions observed with agents like loxaglate.





Click to download full resolution via product page

Caption: Proposed signaling pathway for direct mast cell activation by ionic contrast media.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A randomized trial comparing the impact of a nonionic (Iomeprol) versus an ionic (Ioxaglate) low osmolar contrast medium on abrupt vessel closure and ischemic complications after coronary angioplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative study of Iomeprol and an ionic contrast agent in a specific application]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b564407#comparative-study-of-iomeprol-and-an-ionic-contrast-agent-in-a-specific-application]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com